Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
Description
Properties
IUPAC Name |
[5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBNMBIOGUANTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CC(=C(C=C2OC)O)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071723 | |
| Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-15-4 | |
| Record name | Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68716-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068716154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The acidic environment protonates formaldehyde, generating a reactive methylene electrophile. The hydroxyl and methoxy groups on the benzophenone derivative activate the aromatic ring at the para and ortho positions, facilitating electrophilic attack. Two equivalents of 2-hydroxy-4-methoxybenzophenone react with one equivalent of formaldehyde to form the target compound.
Catalytic Systems
Phosphoric acid (H₃PO₄) is the preferred catalyst due to its minimal side-reactivity compared to sulfuric acid (H₂SO₄), which can cause sulfonation and product discoloration. Typical conditions include:
-
Catalyst concentration : 0.5–2.0 moles of H₃PO₄ per mole of benzophenone derivative.
-
Temperature : 80–120°C.
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Reaction time : 4–8 hours.
Yields under optimized conditions reach 75–85% , with oligomeric byproducts (trimers, tetramers) constituting 10–15% of the product mixture.
Two-Phase Reaction Systems
Industrial-scale synthesis often employs a two-phase (aqueous-organic) system to enhance selectivity and simplify purification.
Phase Composition
-
Organic phase : Excess 2-hydroxy-4-methoxybenzophenone dissolved in toluene or chlorobenzene.
-
Aqueous phase : 30–50% aqueous H₃PO₄.
Formaldehyde is introduced continuously to maintain a high benzophenone-to-formaldehyde ratio (5:1 to 10:1), minimizing oligomer formation.
Process Optimization
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 90–100°C | Higher temps increase oligomers |
| H₃PO₄ concentration | 40–50% | Lower concentrations reduce selectivity |
| Stirring rate | 500–700 rpm | Ensures efficient phase mixing |
Alternative Catalysts and Conditions
Lewis Acid Catalysts
Aluminum chloride (AlCl₃) has been explored for Friedel-Crafts-type alkylation, though it poses challenges:
Solvent-Free Reactions
Microwave-assisted synthesis under solvent-free conditions reduces reaction time to 1–2 hours but requires precise temperature control (110–130°C) to prevent decomposition.
Purification and Isolation
Crude product mixtures are purified via:
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Vacuum distillation : Removes unreacted benzophenone (bp 220–230°C at 1 torr).
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Recrystallization : Ethanol-water mixtures (70:30) yield crystals with ≥95% purity.
Industrial-Scale Challenges
Byproduct Management
Oligomers are minimized by:
-
Maintaining excess benzophenone derivative.
-
Gradual formaldehyde addition.
Environmental Considerations
Waste aqueous H₃PO₄ is neutralized with calcium hydroxide, generating calcium phosphate sludge for landfill disposal.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| H₃PO₄ two-phase | 85 | 92 | High | Moderate |
| AlCl₃ catalysis | 65 | 88 | Low | High |
| Solvent-free MW | 78 | 90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation by UV light
Biology: Investigated for its potential antioxidant properties due to its phenolic structure
Medicine: Studied for its potential use in photoprotection and as a component in sunscreen formulations
Industry: Employed in the manufacturing of plastics, resins, and other materials requiring UV protection
Mechanism of Action
The mechanism of action of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV-induced degradation of the materials it is incorporated into. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the excited state of the molecule and facilitating non-radiative decay .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Bis(4-hydroxyphenyl)methane (CAS 620-92-8)
- Structure : Two 4-hydroxyphenyl groups linked by methane.
- Key Properties : Highly polar due to hydroxyl groups, leading to increased solubility in polar solvents compared to benzoyl/methoxy-substituted analogs.
- Hazards : Classified as acutely toxic (GHS06) and hazardous to organs (GHS08) .
Bis(2-bromo-5-methylphenoxy)methane
- Structure: Two bromo- and methyl-substituted phenoxy groups.
- Key Properties : Bromine atoms enhance molecular weight and density, while methyl groups introduce steric hindrance. The dihedral angle between phenyl rings is 62.5°, and π–π stacking distances (3.701 Å) are longer than typical values (3.33–3.53 Å) due to bulky substituents .
Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane (Hypothetical Analysis)
- Expected Properties :
- Solubility : Reduced polarity compared to hydroxyl-rich analogs (e.g., Bis(4-hydroxyphenyl)methane) due to benzoyl and methoxy groups.
- Reactivity : Benzoyl groups may participate in photoinduced reactions, while methoxy groups could stabilize the aromatic ring via electron donation.
Hazard Profiles
Spectroscopic Characterization
- Bis(4-hydroxyphenyl)methane : Characterized via NMR and UV spectroscopy, similar to Isorhamnetin-3-O-glycoside (). Hydroxyl protons appear as broad signals in ¹H-NMR .
- Target Compound : Expected ¹³C-NMR peaks for benzoyl (C=O ~190 ppm) and methoxy groups (~55 ppm). UV absorption at ~270 nm due to conjugated systems.
Crystal Structure and Packing
- Target Compound : Hypothetical dihedral angles may be smaller (~30–45°) if benzoyl groups promote planarization. π-stacking likely disrupted by bulky benzoyl substituents.
Data Tables
Table 1: Structural and Hazard Comparison
Biological Activity
Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane (BBHPM) is a compound belonging to the class of diaryl compounds, which have garnered attention due to their potential biological activities. This article explores the biological activity of BBHPM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
BBHPM has the molecular formula and a complex structure characterized by two benzoyl groups attached to a central methane unit, with hydroxy and methoxy substituents on the aromatic rings. The specific arrangement of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of BBHPM have been investigated in various contexts, including:
- Antioxidant Activity : BBHPM exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that BBHPM may possess antimicrobial activity against certain pathogens.
The mechanisms through which BBHPM exerts its biological effects are still being elucidated. However, several studies have suggested that:
- Antioxidant Mechanism : BBHPM may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Inhibition of Pro-inflammatory Mediators : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Action : BBHPM may disrupt microbial cell membranes or inhibit key metabolic pathways within pathogens.
Structure-Activity Relationships (SAR)
The biological activity of BBHPM is influenced by its structural components. Key findings from SAR studies include:
- Hydroxy and Methoxy Groups : The presence of hydroxy and methoxy groups on the aromatic rings enhances antioxidant and anti-inflammatory activities.
- Benzoyl Substituents : The two benzoyl groups are critical for the compound's ability to interact with biological targets, influencing its potency.
Antioxidant Activity
A study conducted by researchers demonstrated that BBHPM exhibited a significant reduction in oxidative stress markers in vitro. The compound's IC50 value for scavenging DPPH radicals was found to be approximately 25 µM, indicating strong antioxidant potential.
| Compound | IC50 (µM) |
|---|---|
| BBHPM | 25 |
| Standard (Ascorbic Acid) | 15 |
Anti-inflammatory Effects
In a recent investigation, BBHPM was tested on RAW 264.7 macrophages stimulated with LPS. Results showed that BBHPM reduced NO production significantly at concentrations above 50 µM, suggesting its potential as an anti-inflammatory agent.
| Concentration (µM) | NO Production Inhibition (%) |
|---|---|
| 0 | 0 |
| 50 | 30 |
| 100 | 60 |
Antimicrobial Properties
BBHPM was evaluated against various bacterial strains, showing notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Protection of hydroxyl groups : Use benzoyl chloride or similar acylating agents under basic conditions (e.g., pyridine) to protect phenolic -OH groups.
Coupling reaction : Employ Friedel-Crafts alkylation or Ullmann-type coupling to link the methoxy-substituted aromatic monomers via a methane bridge. Catalysts like Lewis acids (AlCl₃) or copper iodide may enhance regioselectivity .
Deprotection : Hydrolysis under mild acidic or basic conditions to regenerate free hydroxyl groups.
- Key Conditions : Solvent choice (anhydrous dichloromethane or DMF), temperature control (0–60°C), and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Yields depend on steric hindrance and electron-donating effects of methoxy/benzoyl groups.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as phenolic derivatives may pose respiratory hazards .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation or moisture absorption .
- Fire Safety : Avoid open flames; use CO₂ extinguishers for solvent-related fires (methanol, if used, is highly flammable) .
Q. Which spectroscopic methods are most effective for initial structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify aromatic protons, benzoyl carbonyls (δ ~165–170 ppm), and methoxy groups (δ ~3.8 ppm). DEPT-135 or HSQC can resolve overlapping signals.
- X-ray Crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and packing structure, as demonstrated for analogous bis-aromatic systems .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY/ROESY to distinguish between regioisomers or conformational isomers.
- Computational Modeling : Compare experimental ¹³C chemical shifts with DFT-calculated values to validate assignments.
- Purity Analysis : Employ HPLC (C18 column, methanol/water gradient) to detect impurities that may skew integration ratios .
Q. What strategies optimize the regioselective introduction of benzoyl groups during synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions, followed by benzoylation.
- Protection-Directing Groups : Temporarily install methoxy or nitro groups to steer benzoylation to desired sites, then remove them post-reaction .
- Catalytic Control : Pd-catalyzed C-H activation or enzymatic methods for asymmetric functionalization.
Q. What are the implications of solvent choice on the stability and reactivity of this compound during prolonged reactions?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance solubility but may accelerate hydrolysis of benzoyl groups at elevated temperatures.
- Protic Solvents : Methanol improves phenolic stability but risks esterification side reactions; pre-drying over molecular sieves is advised .
- Stability Tests : Monitor degradation via TLC or UV-Vis spectroscopy under varying solvent conditions.
Q. How should conflicting thermal decomposition profiles reported in literature be methodologically addressed?
- Methodological Answer :
- Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres to identify decomposition pathways.
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy and compare with literature values.
- Sample Purity : Recrystallize from ethanol/water mixtures to remove impurities that lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
